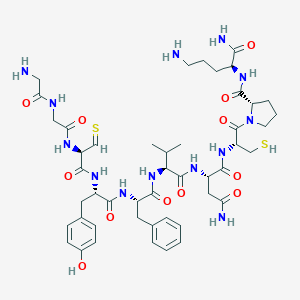

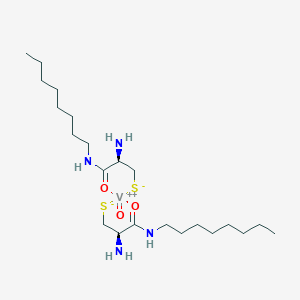

Vasopressin, 2-gly-9-des-gly-4-val-8-orn-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vasopressin, 2-gly-9-des-gly-4-val-8-orn- is a neuropeptide hormone that plays an essential role in regulating water balance and blood pressure in mammals. It is synthesized in the hypothalamus and released from the posterior pituitary gland in response to various physiological stimuli, including dehydration, stress, and low blood pressure. In recent years, vasopressin has gained significant attention in scientific research due to its potential therapeutic applications in various diseases and disorders.

Mécanisme D'action

Vasopressin exerts its physiological effects by binding to specific receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and blood pressure regulation, while the V2 receptor is responsible for regulating water reabsorption in the kidneys. The V1b receptor is involved in the stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Effets Biochimiques Et Physiologiques

Vasopressin has a wide range of biochemical and physiological effects, including vasoconstriction, water reabsorption, and stress response. It also plays a critical role in regulating social behavior, including pair bonding and maternal behavior. In addition, vasopressin has been implicated in memory consolidation and learning.

Avantages Et Limitations Des Expériences En Laboratoire

Vasopressin is a potent neuropeptide hormone that can be easily synthesized and purified for laboratory experiments. It is also highly specific for its receptors, which allows for precise targeting of specific physiological processes. However, the use of vasopressin in laboratory experiments is limited by its short half-life and rapid degradation in vivo.

Orientations Futures

Future research on vasopressin is likely to focus on its potential therapeutic applications in various diseases and disorders, including diabetes insipidus, septic shock, and autism spectrum disorder. In addition, further research is needed to elucidate the molecular mechanisms underlying vasopressin's effects on social behavior, memory, and stress response. Finally, the development of novel vasopressin analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.

Méthodes De Synthèse

Vasopressin is synthesized in the hypothalamus as a precursor molecule called preprovasopressin. This precursor molecule undergoes several post-translational modifications, including cleavage of the signal peptide and removal of the C-terminal peptide, to produce the active hormone vasopressin. The synthesis of vasopressin is regulated by various factors, including osmotic pressure, stress, and circadian rhythm.

Applications De Recherche Scientifique

Vasopressin has been extensively studied for its role in regulating water balance and blood pressure. It has also been implicated in various physiological processes, including social behavior, memory, and stress response. Recent research has focused on the potential therapeutic applications of vasopressin in various diseases and disorders, including diabetes insipidus, septic shock, and autism spectrum disorder.

Propriétés

Numéro CAS |

113846-98-3 |

|---|---|

Nom du produit |

Vasopressin, 2-gly-9-des-gly-4-val-8-orn- |

Formule moléculaire |

C47H67N13O12S2 |

Poids moléculaire |

1070.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2R)-1-[(2S)-2-[[(2S)-1,5-diamino-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]butanediamide |

InChI |

InChI=1S/C47H67N13O12S2/c1-25(2)39(46(71)57-32(20-36(50)62)42(67)58-34(24-74)47(72)60-17-7-11-35(60)45(70)54-29(40(51)65)10-6-16-48)59-43(68)31(18-26-8-4-3-5-9-26)55-41(66)30(19-27-12-14-28(61)15-13-27)56-44(69)33(23-73)53-38(64)22-52-37(63)21-49/h3-5,8-9,12-15,23,25,29-35,39,61,74H,6-7,10-11,16-22,24,48-49H2,1-2H3,(H2,50,62)(H2,51,65)(H,52,63)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,71)(H,58,67)(H,59,68)/t29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 |

Clé InChI |

MFRYCOBSLAWTLO-FRHXTIEESA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C=S)NC(=O)CNC(=O)CN |

SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |

SMILES canonique |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |

Séquence |

GGXYFVNCPX |

Synonymes |

GdGVO-VP vasopressin, 2-Gly-9-des-Gly-4-Val-8-Orn- vasopressin, 9-des-2-diglycidyl-(4-valyl-8-ornithine)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)

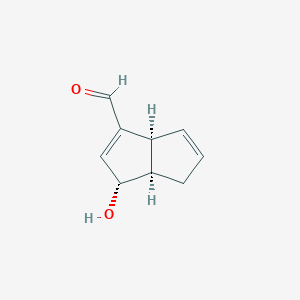

![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)

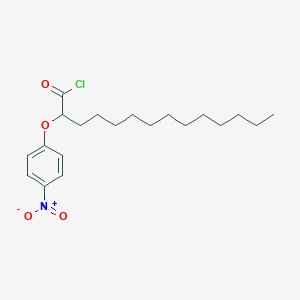

![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)

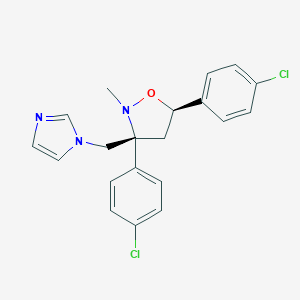

![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)